molecular formula C10H13NO4S B7857740 Methyl 3-benzenesulfonamidopropanoate

Methyl 3-benzenesulfonamidopropanoate

Cat. No.: B7857740
M. Wt: 243.28 g/mol
InChI Key: CDLDGFHZWKWNOM-UHFFFAOYSA-N
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Description

Methyl 3-benzenesulfonamidopropanoate: is a chemical compound with the molecular formula C_9H_11NO_4S. It is a derivative of benzenesulfonic acid and is used in various scientific research applications, including chemistry, biology, medicine, and industry.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis of this compound typically begins with benzenesulfonic acid and propanoic acid.

  • Reaction Conditions: The reaction involves the esterification of benzenesulfonic acid with propanoic acid in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions.

  • Purification: The product is then purified through recrystallization or distillation to obtain the desired compound.

Industrial Production Methods:

  • Batch Process: In an industrial setting, the compound is produced in batches using large reactors to ensure consistent quality and yield.

  • Quality Control: Rigorous quality control measures are implemented to ensure the purity and consistency of the final product.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form benzenesulfonic acid derivatives.

  • Reduction: Reduction reactions can convert the compound into its corresponding amine derivative.

  • Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group is replaced by other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO_4) and hydrogen peroxide (H_2O_2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH_4) are used.

  • Substitution: Nucleophiles like ammonia (NH_3) and amines are used in substitution reactions.

Major Products Formed:

  • Oxidation Products: Benzenesulfonic acid derivatives.

  • Reduction Products: Amine derivatives.

  • Substitution Products: Various functionalized derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: Methyl 3-benzenesulfonamidopropanoate is used as an intermediate in the synthesis of more complex organic compounds. Biology: It serves as a reagent in biochemical assays and studies involving sulfonamide derivatives. Medicine: The compound is explored for its potential therapeutic properties in drug development. Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which Methyl 3-benzenesulfonamidopropanoate exerts its effects depends on its specific application. For example, in biochemical assays, it may interact with enzymes or receptors, leading to a biological response. The molecular targets and pathways involved are determined by the specific context in which the compound is used.

Comparison with Similar Compounds

  • Methyl 3-aminopropanoate: A related compound with an amino group instead of the sulfonamide group.

  • Methyl benzenesulfonate: A compound with a similar benzenesulfonic acid derivative but without the propanoate group.

Uniqueness: Methyl 3-benzenesulfonamidopropanoate is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and applications.

Properties

IUPAC Name

methyl 3-(benzenesulfonamido)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO4S/c1-15-10(12)7-8-11-16(13,14)9-5-3-2-4-6-9/h2-6,11H,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDLDGFHZWKWNOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCNS(=O)(=O)C1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

N-(phenylsulfonyl)-β-alanine, methyl ester (23) was prepared from methyl β-alaninate and phenylsulfonyl chloride on a 32 mmol scale in the manner described above in Example 13 to yield 6.76 g (86%) of product.
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Synthesis routes and methods II

Procedure details

N-(phenylsulfonyl)-β-alanine methyl ester (23) was prepared from methyl β-alaninate and phenylsulfonyl chloride on a 32 mmol scale in the manner described above in Example 13 to yield 6.76 g (86%) of product. Analysis calculated for C10H13NO4S (M.W. 243.28): C, 49.37; H, 5.39; N, 5.76; S, 13.18. Found: C, 49.06; H, 5.46; N, 5.78; S, 12.95.
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